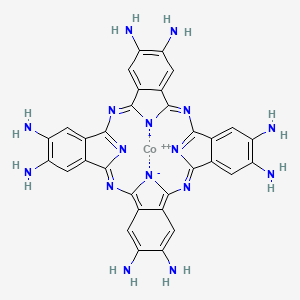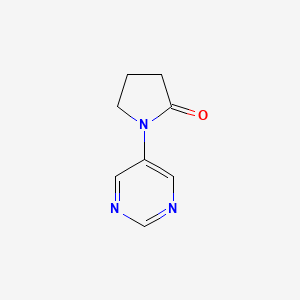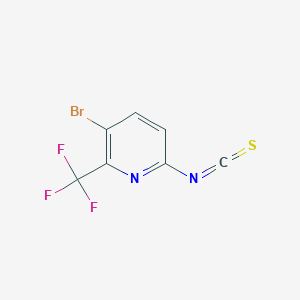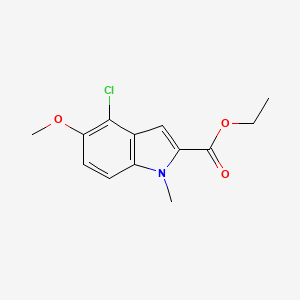
Ethyl 4-Chloro-5-methoxy-1-methyl-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-Chloro-5-methoxy-1-methyl-1H-indole-2-carboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Métodos De Preparación
The synthesis of Ethyl 4-Chloro-5-methoxy-1-methyl-1H-indole-2-carboxylate typically involves the esterification of indole-2-carboxylic acid derivatives. One common method involves the reaction of 4-chloro-5-methoxy-1-methylindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane .
Análisis De Reacciones Químicas
Ethyl 4-Chloro-5-methoxy-1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-Chloro-5-methoxy-1-methyl-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound’s derivatives have shown potential in biological assays, including antiviral and anticancer activities.
Medicine: Indole derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and viral infections.
Mecanismo De Acción
The mechanism of action of Ethyl 4-Chloro-5-methoxy-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition or activation of specific pathways, resulting in the compound’s biological effects .
Comparación Con Compuestos Similares
Ethyl 4-Chloro-5-methoxy-1-methyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Methyl 4-Chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate: Similar in structure but with a fluorine atom instead of a methoxy group.
Ethyl indole-2-carboxylate: Lacks the chloro and methoxy substituents, making it less reactive in certain chemical reactions.
Indole-2-carboxylic acid: The parent compound without the ethyl ester group, often used as a starting material in the synthesis of various derivatives.
This compound stands out due to its unique combination of substituents, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C13H14ClNO3 |
|---|---|
Peso molecular |
267.71 g/mol |
Nombre IUPAC |
ethyl 4-chloro-5-methoxy-1-methylindole-2-carboxylate |
InChI |
InChI=1S/C13H14ClNO3/c1-4-18-13(16)10-7-8-9(15(10)2)5-6-11(17-3)12(8)14/h5-7H,4H2,1-3H3 |
Clave InChI |
NLCPIUQTTLQRNP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(N1C)C=CC(=C2Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]methyl]aniline](/img/structure/B13687137.png)
![Naphtho[2,1-b]furan-1-carbaldehyde](/img/structure/B13687150.png)
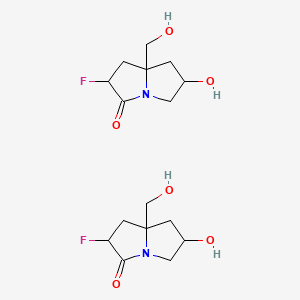
![6-[(2-Aminophenyl)thio]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13687156.png)

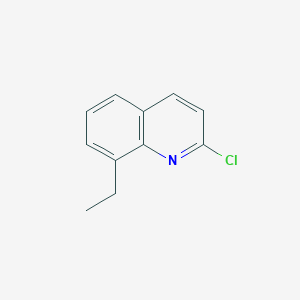

![2,6,8-Trimethylimidazo[1,2-a]pyrazine](/img/structure/B13687176.png)
